Calcifediol-d3

Catalog No.
S3703104
CAS No.
140710-94-7
M.F
C27H44O2
M. Wt
403.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcifediol-d3

CAS Number

140710-94-7

Product Name

Calcifediol-d3

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

403.7 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N

SMILES

Array

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]

The exact mass of the compound Calcifediol-d3 is 403.352960880 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calcifediol-d3 (CAS 140710-94-7), also known as 25-hydroxyvitamin D3-d3, is a stable isotope-labeled analog of the primary circulating vitamin D metabolite [1]. By incorporating three deuterium atoms, it achieves a +3 Da mass shift while retaining the exact physicochemical properties, lipophilicity, and ionization efficiency of endogenous calcifediol. In procurement and assay development, this compound is strictly prioritized as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Its primary industrial and clinical value lies in its ability to perfectly co-elute with the target analyte, thereby providing absolute correction for extraction recovery losses and matrix-induced ion suppression that plague complex biological matrices like serum and plasma.

Substituting Calcifediol-d3 with unlabeled structural analogs (such as 1α-hydroxyvitamin D3) or generic lipid internal standards critically compromises assay accuracy [1]. Unlabeled analogs exhibit different chromatographic retention times, meaning they elute in different matrix windows and fail to correct for the specific ion suppression experienced by 25-hydroxyvitamin D3 [2]. Furthermore, utilizing the unlabeled target compound itself is impossible due to mass overlap with endogenous baseline levels. While a +6 Da deuterated variant (Calcifediol-d6) is sometimes used, Calcifediol-d3 is explicitly validated in higher-order reference measurement procedures (such as NIST LC-IDMS/MS) and is often prioritized to avoid specific isobaric background interferences found in certain complex lipidomic matrices [3].

MRM Mass Discrimination for Endogenous Analyte Quantification

In LC-MS/MS quantitative assays, distinguishing the internal standard from the endogenous biomarker is mandatory. Calcifediol-d3 provides a distinct Multiple Reaction Monitoring (MRM) transition of m/z 404.3 -> 386.3, compared to the unlabeled endogenous 25-hydroxyvitamin D3 transition of m/z 401.3 -> 383.3 [1]. This +3 Da shift completely eliminates isotopic cross-talk and endogenous signal interference, allowing for a highly specific matrix-matched calibration curve [2].

Evidence DimensionMRM Precursor-to-Product Ion Transition
Target Compound Datam/z 404.3 -> 386.3
Comparator Or Baselinem/z 401.3 -> 383.3 (Unlabeled Calcifediol)
Quantified Difference+3 Da mass shift preventing signal overlap
ConditionsPositive-ion electrospray tandem mass spectrometry (ESI-MS/MS)

The +3 Da mass shift enables absolute quantification of endogenous vitamin D levels without signal contamination, a fundamental requirement for clinical diagnostic procurement.

Chromatographic Co-elution for Absolute Matrix Effect Correction

Accurate LC-MS/MS quantification requires the internal standard to experience the exact same matrix ionization environment as the target. Studies separating vitamin D analogues demonstrate that Calcifediol-d3 exactly co-elutes with 25-hydroxyvitamin D3 (e.g., at 10.86 min under standard reversed-phase conditions), whereas structural analogs like 1α,25-dihydroxyvitamin D3 elute significantly earlier (e.g., 6.74 min) [1]. Because matrix suppression varies by the second during elution, the 4-minute gap renders the structural analog useless for correcting the specific ion suppression affecting the target [2].

Evidence DimensionChromatographic Retention Time (Matrix Environment)
Target Compound Data~10.86 min (Exact co-elution with endogenous target)
Comparator Or Baseline~6.74 min (1α,25-dihydroxyvitamin D3 structural analog)
Quantified Difference>4 minute retention time deviation
ConditionsReversed-phase LC-MS/MS of human serum matrix

Exact co-elution guarantees that the internal standard and target analyte undergo identical matrix-induced ion suppression, ensuring reproducible batch-to-batch quantification.

Validation in NIST Higher-Order Reference Measurement Procedures

For laboratories requiring strict metrological traceability, the choice of internal standard is dictated by established reference methods. The National Institute of Standards and Technology (NIST) explicitly utilizes Calcifediol-d3 (25-hydroxyvitamin D3-d3) as the internal standard for the certification of Standard Reference Material (SRM) 968e via Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-IDMS/MS) [1]. This procedure is approved by the Joint Committee for Traceability in Laboratory Medicine (JCTLM), establishing Calcifediol-d3 as a globally recognized procurement standard over non-standardized isotopic variants [2].

Evidence DimensionReference Method Standardization
Target Compound DataApproved IS for NIST SRM 968e LC-IDMS/MS certification
Comparator Or BaselineUnvalidated generic deuterated or lipid standards
Quantified DifferenceDirect traceability to JCTLM higher-order reference procedures
ConditionsNIST LC-IDMS/MS reference method for fat-soluble vitamins

Procurement of this specific isotope ensures assay compliance with international metrological standards and facilitates rigorous clinical laboratory accreditation.

Clinical LC-MS/MS Diagnostics for Vitamin D Deficiency

Directly following its ability to perfectly co-elute and correct for matrix effects, Calcifediol-d3 is a validated internal standard for high-throughput clinical mass spectrometry. It allows laboratories to accurately quantify serum 25-hydroxyvitamin D3 levels, overcoming the variable ion suppression caused by diverse patient lipid profiles [1].

Pharmacokinetic and Nutritional Supplementation Studies

In trials evaluating the efficacy of oral cholecalciferol or calcifediol supplementation, precise tracking of baseline vs. post-dose serum levels is critical. The +3 Da MRM mass discrimination of Calcifediol-d3 ensures that endogenous baseline levels do not interfere with the internal standard signal, enabling highly accurate dose-response modeling [2].

Development of Certified Reference Materials (CRMs)

Because it is the validated internal standard in NIST LC-IDMS/MS protocols, Calcifediol-d3 is essential for metrology institutes and commercial diagnostic manufacturers developing secondary matrix-matched calibrators and quality control (QC) panels for vitamin D assays [3].

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

403.352960880 Da

Monoisotopic Mass

403.352960880 Da

Heavy Atom Count

29

Dates

Last modified: 08-20-2023

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